molecular formula C16H15ClN6O2S B10941150 ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10941150
M. Wt: 390.8 g/mol
InChI Key: FBAGLSSALQUJEW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and an ethyl ester group. The presence of these functional groups and rings makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include chlorinating agents, ethylating agents, and various catalysts to facilitate the formation of the heterocyclic rings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
  • Ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate

Uniqueness

The uniqueness of ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15ClN6O2S

Molecular Weight

390.8 g/mol

IUPAC Name

ethyl 4-(4-chloro-1-ethylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H15ClN6O2S/c1-4-22-6-9(17)11(20-22)13-19-14-10-8(3)12(16(24)25-5-2)26-15(10)18-7-23(14)21-13/h6-7H,4-5H2,1-3H3

InChI Key

FBAGLSSALQUJEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN3C=NC4=C(C3=N2)C(=C(S4)C(=O)OCC)C)Cl

Origin of Product

United States

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